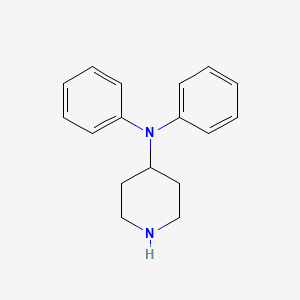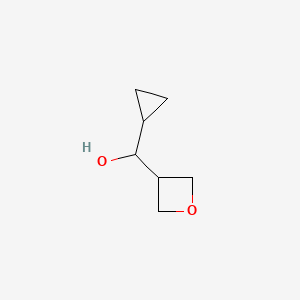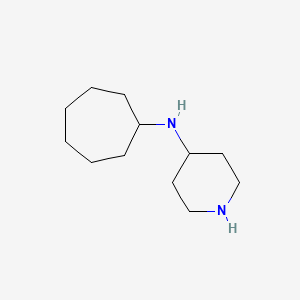![molecular formula C11H12O3 B11765201 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is an organic compound with the molecular formula C11H12O3 It belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvent and reaction temperature is crucial to minimize side reactions and maximize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity suitable for industrial applications.
化学反应分析
Types of Reactions
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific derivative or application.
相似化合物的比较
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
- 3-(4-Cyanophenyl)-5-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-isoxazole
Uniqueness
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position and an aldehyde group at the 5-position. These structural elements confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3,3-dimethyl-2H-1,4-benzodioxine-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)7-13-9-5-3-4-8(6-12)10(9)14-11/h3-6H,7H2,1-2H3 |
InChI 键 |
UPDYTWGHHILOSI-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC2=CC=CC(=C2O1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)
![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)

![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)

![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)
![[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)


